REACTION_CXSMILES
|
S(=O)(=O)(O)O.[Br:6][C:7]1[CH:21]=[C:20]([O:22][CH3:23])[CH:19]=[CH:18][C:8]=1[O:9]/[C:10](=[CH:14]\[C:15]([OH:17])=O)/[C:11]([OH:13])=[O:12].[CH2:24](O)[CH3:25]>>[Br:6][C:7]1[CH:21]=[C:20]([O:22][CH3:23])[CH:19]=[C:18]2[C:8]=1[O:9][C:10]([C:11]([O:13][CH2:24][CH3:25])=[O:12])=[CH:14][C:15]2=[O:17]
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
24.3 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(O\C(\C(=O)O)=C/C(=O)O)C=CC(=C1)OC
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Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
After heating the mixture with a heat gun for 5-10 min a clear deep brown solution
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Duration
|
7.5 (± 2.5) min
|
Type
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CUSTOM
|
Details
|
was obtained
|
Type
|
ADDITION
|
Details
|
This solution was slowly added
|
Type
|
ADDITION
|
Details
|
After the addition the reaction
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
to form after 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
was put in the refrigerator overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with cold ethanol/water 9:1
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C2C(C=C(OC12)C(=O)OCC)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.3 g | |
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |